6-Oxa-9-azaspiro[4.5]decane-9-carboxamide
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Overview
Description
6-Oxa-9-azaspiro[4.5]decane-9-carboxamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxane ring fused to an azaspirodecane system, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out in the presence of a base, such as lithium diisopropylamide, to generate the carbanion intermediate, which then undergoes cyclization to form the spirocyclic structure . The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
6-Oxa-9-azaspiro[4.5]decane-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid: Similar structure with a carboxylic acid group instead of an amide group.
8-Methyl-6-oxa-9-azaspiro[4.5]decane: Contains a methyl group, which alters its chemical properties and reactivity.
Uniqueness
6-Oxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its specific spirocyclic structure and the presence of both oxane and azaspirodecane rings. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-9-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c10-8(12)11-5-6-13-9(7-11)3-1-2-4-9/h1-7H2,(H2,10,12) |
InChI Key |
AGUNNULMBPQXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN(CCO2)C(=O)N |
Origin of Product |
United States |
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